rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid
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Overview
Description
rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with two hydroxyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. One common method involves the Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce a primary alcohol.
Scientific Research Applications
rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl and carboxylic acid groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The bicyclic structure provides rigidity and specificity in binding, which can enhance the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol
Uniqueness
rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and carboxylic acid groups in a rigid bicyclic structure allows for unique interactions and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-6-3-1-4(7(6)10)5(2-3)8(11)12/h3-7,9-10H,1-2H2,(H,11,12)/t3-,4+,5-,6-,7+/m0/s1 |
InChI Key |
YUYUJJQBKHEILC-MLKOFDEISA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1[C@H]([C@H]2O)O)C(=O)O |
Canonical SMILES |
C1C2CC(C1C(C2O)O)C(=O)O |
Origin of Product |
United States |
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